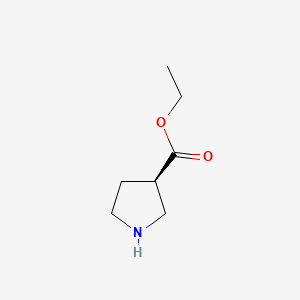

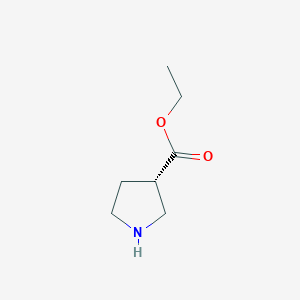

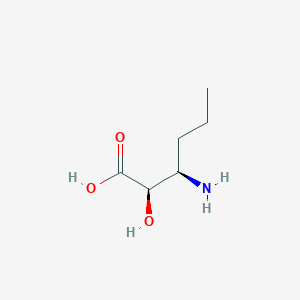

Ethyl (R)-Pyrrolidine-3-carboxylate

説明

Ethyl (R)-Pyrrolidine-3-carboxylate, commonly referred to as EPC, is an organic compound with a wide variety of applications in the scientific research field. It is a cyclic structure composed of two carbon atoms, two nitrogen atoms and two oxygen atoms, and is a chiral molecule. Its chirality makes it an important building block for many asymmetric synthesis reactions. EPC is also used in the synthesis of other compounds, such as polymers, drugs, and dyes. The chemical properties of EPC make it ideal for a variety of laboratory experiments, and its potential for use in scientific research is vast.

科学的研究の応用

1. Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with complete regioselectivity and excellent yields, expanding the scope of reaction possibilities in organic synthesis (Zhu, Lan, & Kwon, 2003).

2. Photopolymerization Kinetics Studies

In the field of photopolymerization, the kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate has been studied using real-time infrared spectroscopy. This research provides insights into how variables like light intensity, initiator concentration, and the type of initiator affect the curing rate and final bond conversion in photopolymerization processes (Nie, 2008).

3. Influenza Neuraminidase Inhibitor Development

Ethyl (R)-Pyrrolidine-3-carboxylate derivatives have been instrumental in the development of potent inhibitors of influenza neuraminidase. The synthesis and structural analysis of these compounds, such as A-192558, have contributed significantly to antiviral drug development (Wang et al., 2001).

4. Enantioselective Michael Reactions

The compound is involved in enantioselective Michael reactions with chiral secondary enaminoesters and 2-substituted nitroethylenes. This process leads to adducts with good to excellent diastereoselectivity, important for creating specific, high-value chiral compounds (Revial et al., 2000).

5. Chemical Reaction Pathway Studies

Studies on reactions between ethyl 1,2,4-triazine-3-carboxylate and pyrrolidine enamines have revealed novel reaction pathways. This research is crucial for understanding complex chemical reactions and developing new synthetic methodologies (MacorJohn, Kuipers, & Lachicotte, 1998).

作用機序

Target of Action

Esters do not typically have a specific biological target. Instead, their reactivity is generally due to their chemical structure. The ester functional group can undergo a variety of chemical reactions, including hydrolysis and transesterification .

Mode of Action

The primary chemical reaction that esters, including Ethyl ®-Pyrrolidine-3-carboxylate, undergo is hydrolysis. This reaction involves the breaking of the ester bond to form an alcohol and a carboxylic acid (or its salt) in the presence of water, dilute acid, or dilute alkali .

Result of Action

The hydrolysis of Ethyl ®-Pyrrolidine-3-carboxylate would result in the formation of an alcohol and a carboxylic acid. These products could potentially have various effects at the molecular and cellular level, depending on their specific structures and properties .

Action Environment

The action of Ethyl ®-Pyrrolidine-3-carboxylate, like other esters, can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by factors such as pH, temperature, and the presence of catalysts .

特性

IUPAC Name |

ethyl (3R)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

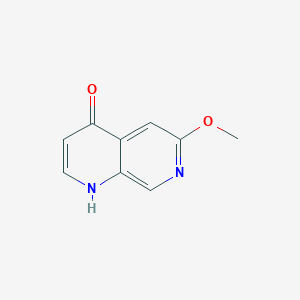

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

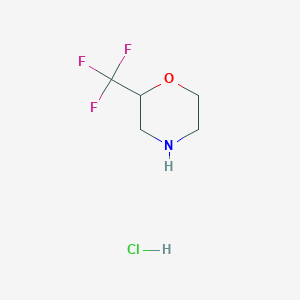

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)